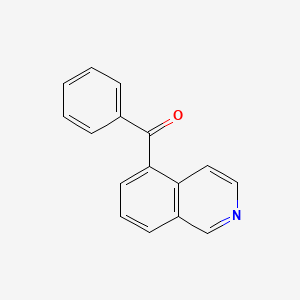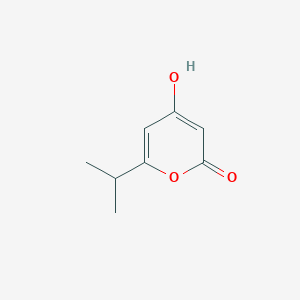
5-Benzoylisoquinolin
Übersicht
Beschreibung
5-Benzoylisoquinoline is a useful research compound. Its molecular formula is C16H11NO and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Benzoylisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzoylisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolismus von Benzylisoquinolin-Alkaloiden
Benzylisoquinolin-Alkaloide (BIAs) sind eine strukturell vielfältige Gruppe von pflanzlichen Spezialmetaboliten, die seit langem erforscht werden . Die medizinischen Eigenschaften vieler Verbindungen, darunter 5-Benzoylisoquinolin, werden seit Jahrhunderten genutzt . Dazu gehören die narkotischen Analgetika Codein und Morphin, die antimikrobiellen Wirkstoffe Sanguinarin und Berberin sowie das Antitussivum und Antikrebsmittel Noscapin .
Arzneimittelentwicklung
Chinolin, das aus einem mit N-heterocyclischem Pyridin fusionierten Benzol besteht, hat als Kernvorlage in der Arzneimittelentwicklung aufgrund seiner breiten Palette an Bioaktivität große Aufmerksamkeit erhalten . Dazu gehört die Entwicklung vieler Antimalariamittel wie Chloroquin, Pyrimethamin und Mefloquin .
Antimikrobielle Anwendungen
Viele BIAs, darunter this compound, besitzen starke antimikrobielle Eigenschaften . Sanguinarin und Berberin sind beispielsweise bekannt für ihre antimikrobiellen Wirkungen .
Analgetische Anwendungen
Die narkotischen Analgetika Morphin und Codein werden aus BIAs gewonnen . Diese Verbindungen werden seit Jahrhunderten als Quelle für Analgesie verwendet .
Antikrebsanwendungen
Noscapin, ein BIA, ist bekannt für seine Antitussiva und Antikrebseigenschaften . Dies deutet auf mögliche Anwendungen von this compound in der Krebsbehandlung hin.
Synthetische Biologieplattformen
Das wachsende Repertoire an BIA-Biosynthesegenen liefert die Bausteine, um aufkommende synthetische Biologieplattformen für die Entwicklung von Produktionssystemen in Mikroben anzuwenden, als Alternative zu Pflanzen als kommerzielle Quelle für wertvolle BIAs .
Wirkmechanismus
Target of Action
5-Benzoylisoquinoline is a type of benzylisoquinoline alkaloid (BIA), a structurally diverse group of plant specialized metabolites . For example, some BIAs have been used as narcotic analgesics, antimicrobial agents, and anticancer drugs . .
Mode of Action
It’s known that bia biosynthesis involves a restricted number of enzyme types that catalyze landmark coupling reactions and subsequent functional group modifications . These enzymes include several O-methyl-, N-methyl- and O-acetyltransferases, cytochromes P450, FAD-dependent oxidases, non-heme dioxygenases, and NADPH-dependent reductases
Biochemical Pathways
Bias are known to be involved in a variety of biochemical pathways . The biosynthesis of BIAs involves a series of enzymatic reactions leading to structurally diverse alkaloids . The expansion of resources to include a wider range of plant species is creating an opportunity to investigate previously uncharacterized BIA pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound . The ADME properties of a compound can be influenced by various factors, including its physicochemical properties, the route of administration, and the individual’s physiological condition .
Result of Action
Many bias possess potent pharmacological properties . For example, some BIAs have been used as narcotic analgesics, antimicrobial agents, and anticancer drugs . The specific molecular and cellular effects of 5-Benzoylisoquinoline would depend on its interaction with its targets and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can impact both primary and secondary metabolism, and strong evidence suggests that plant responses are highly coordinated . .
Biochemische Analyse
Biochemical Properties
5-Benzoylisoquinoline plays a significant role in biochemical reactions, particularly in the metabolism of benzylisoquinoline alkaloids. It interacts with various enzymes, proteins, and other biomolecules. Key enzymes involved include cytochromes P450, FAD-dependent oxidases, and NADPH-dependent reductases . These enzymes catalyze the multistep pathways leading to the formation of structurally diverse alkaloids. The interactions between 5-Benzoylisoquinoline and these enzymes are crucial for the biosynthesis of other pharmacologically active compounds.
Cellular Effects
5-Benzoylisoquinoline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating the activity of specific signaling pathways and altering gene expression patterns . These changes can lead to significant effects on cellular metabolism, impacting the overall function and health of the cells.
Molecular Mechanism
The molecular mechanism of 5-Benzoylisoquinoline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, modulating their activity and leading to downstream effects on cellular processes . This compound can inhibit or activate enzymes, thereby influencing various biochemical pathways and altering gene expression to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Benzoylisoquinoline have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and impact on cellular processes . Long-term studies have shown that 5-Benzoylisoquinoline can have sustained effects on cellular function, although these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 5-Benzoylisoquinoline vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects on cellular function and metabolism. At higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which 5-Benzoylisoquinoline is effective without causing harm.
Metabolic Pathways
5-Benzoylisoquinoline is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other bioactive compounds. Key enzymes in these pathways include cytochromes P450, FAD-dependent oxidases, and NADPH-dependent reductases . These interactions influence metabolic flux and metabolite levels, contributing to the overall metabolic profile of the compound.
Transport and Distribution
The transport and distribution of 5-Benzoylisoquinoline within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of 5-Benzoylisoquinoline can significantly impact its activity and function within the body.
Subcellular Localization
5-Benzoylisoquinoline exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for the compound’s interaction with specific biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
isoquinolin-5-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-16(12-5-2-1-3-6-12)15-8-4-7-13-11-17-10-9-14(13)15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZLCLPBMORBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1526891.png)



![1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1526898.png)

![N-[carbamothioyl(cyclopropyl)methyl]benzamide](/img/structure/B1526900.png)

![4-[Bromo(phenyl)methyl]-1,2-difluorobenzene](/img/structure/B1526904.png)


![1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene](/img/structure/B1526908.png)

